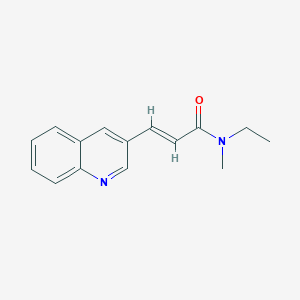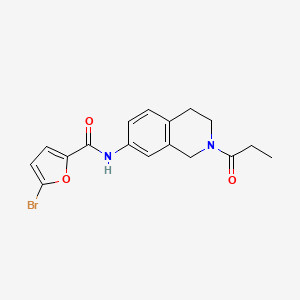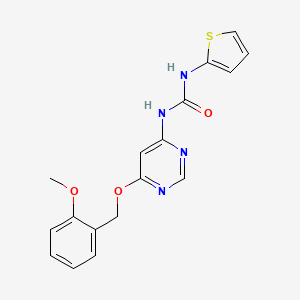
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt), which is a key signaling molecule involved in various cellular processes such as cell growth, survival, and metabolism.
Scientific Research Applications
Synthesis and Reactions
- Research focuses on developing new synthesis methodologies for β-tricarbonyl compounds, leading to products like pyrimidin-4-ones and oxazines through reactions with urea and thiourea derivatives. These compounds are characterized using various spectroscopic methods, demonstrating the versatility of urea derivatives in organic synthesis (Saçmacı et al., 2008).
Antiproliferative Activity and Drug Analysis
- The synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis indicates the importance of urea derivatives in pharmacokinetics and drug development studies. Such compounds have shown potent activities against various diseases, including cancer, highlighting their therapeutic potential (Liang et al., 2020).
Antimicrobial and DNA Interaction Studies
- Organotin(IV) complexes with urea derivatives exhibit antimicrobial activity and can interact with DNA, suggesting their potential in medical research and therapy. These complexes have been tested for their efficacy against various microbial strains and their ability to bind and cleave DNA, opening avenues for novel antimicrobial and anticancer agents (Prasad et al., 2010).
Enzyme Inhibition for Therapeutic Applications
- Urea derivatives have been explored for their inhibitory effects on critical enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies provide insights into the potential use of such compounds in treating conditions like glaucoma, Alzheimer's disease, and myasthenia gravis, showcasing the therapeutic versatility of urea derivatives (Sujayev et al., 2016).
Material Science and Supramolecular Chemistry
- Urea derivatives are also significant in material science, particularly in the formation of supramolecular assemblies via hydrogen bonding. These assemblies have applications in designing new materials with unique properties for electronics, catalysis, and nanotechnology (Beijer et al., 1998).
properties
IUPAC Name |
1-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-13-6-3-2-5-12(13)10-24-15-9-14(18-11-19-15)20-17(22)21-16-7-4-8-25-16/h2-9,11H,10H2,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUDXAOBLGZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

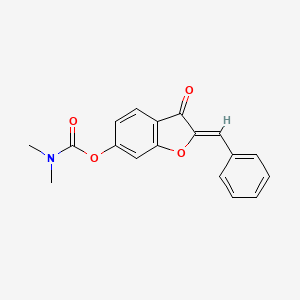
![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)


![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2707107.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)

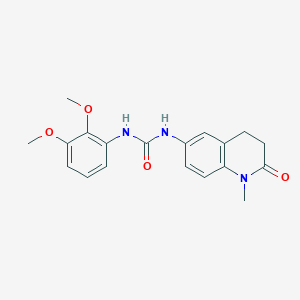
![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B2707114.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)

![7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2707119.png)
